Chemical properties of 2-(4-Aminophenoxy)-n,n-dimethylacetamide
Chemical properties of 2-(4-Aminophenoxy)-n,n-dimethylacetamide
An In-depth Technical Guide to the Chemical Properties and Handling of 2-(4-Aminophenoxy)-n,n-dimethylacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Aminophenoxy)-n,n-dimethylacetamide (CAS No. 6271-84-7) is a substituted aromatic amine and acetamide derivative that serves as a valuable intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive primary amine on a phenoxy ring and a stable tertiary amide, makes it a versatile building block, particularly in the synthesis of complex molecules targeted for pharmaceutical development. This guide provides a comprehensive overview of its core chemical and physical properties, safety considerations, and foundational analytical and synthetic methodologies. The information presented is intended to equip researchers with the necessary technical knowledge for the effective and safe utilization of this compound in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental identity and physical characteristics of a compound is the cornerstone of its application in research and development. 2-(4-Aminophenoxy)-n,n-dimethylacetamide is a crystalline solid under standard conditions.
Compound Identification
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IUPAC Name: 2-(4-aminophenoxy)-N,N-dimethylacetamide
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CAS Number: 6271-84-7
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Molecular Formula: C₁₀H₁₄N₂O₂[1]
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Molecular Weight: 194.23 g/mol
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Canonical SMILES: CN(C)C(=O)COC1=CC=C(C=C1)N[1]
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InChI Key: OKAMTSBFXRCKAS-UHFFFAOYSA-N[1]
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and appropriate use in various reaction and purification solvents. The data available for this compound are summarized below.
| Property | Value | Source |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 130-132 °C | Sigma-Aldrich |
| XlogP (Predicted) | 0.1 | PubChem[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Expert Insight: The predicted XlogP value of 0.1 suggests that the compound possesses a relatively balanced hydrophilic-lipophilic character. This indicates potential solubility in a range of polar organic solvents, a critical consideration for reaction setup and chromatographic purification. The high melting point confirms its solid state at ambient temperatures, simplifying weighing and handling procedures.
Synthesis and Reactivity Profile
As a chemical intermediate, the primary value of 2-(4-Aminophenoxy)-n,n-dimethylacetamide lies in its reactivity. The molecule possesses two key reactive sites: the primary aromatic amine (-NH₂) and the ether linkage, with the dimethylacetamide group being comparatively inert under many conditions.
Synthetic Approach: Nucleophilic Aromatic Substitution
A common and logical pathway for the synthesis of this molecule involves the reaction of a protected p-aminophenol with an N,N-dimethyl-2-haloacetamide, followed by deprotection. This strategy leverages the nucleophilicity of the phenoxide ion.
Protocol: Illustrative Synthesis of 2-(4-Aminophenoxy)-n,n-dimethylacetamide
Causality: This two-step protocol is designed to prevent the primary amine of p-aminophenol from competing with the hydroxyl group as a nucleophile in the initial substitution reaction. An acid-labile protecting group like Boc (tert-butoxycarbonyl) is ideal as it can be removed under mild conditions that are unlikely to affect the newly formed ether or amide functionalities.
Step 1: N-Boc Protection of p-Aminophenol
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Dissolve p-aminophenol in a suitable solvent such as tetrahydrofuran (THF).
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Add a base, for example, triethylamine, to act as a proton scavenger.
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Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Perform an aqueous workup to remove water-soluble byproducts and isolate the N-Boc-4-aminophenol intermediate.
Step 2: Etherification
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Dissolve the N-Boc-4-aminophenol intermediate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Handle NaH with extreme caution under an inert atmosphere.
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Slowly add 2-chloro-N,N-dimethylacetamide to the reaction mixture.
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Heat the reaction (e.g., to 60-80 °C) and monitor by TLC for the formation of the protected product.
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After completion, quench the reaction carefully with water and extract the product using a suitable organic solvent like ethyl acetate.
Step 3: Deprotection
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Dissolve the crude protected product in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Add a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
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Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
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Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, 2-(4-Aminophenoxy)-n,n-dimethylacetamide.
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Purify the final compound by column chromatography or recrystallization to achieve high purity.
Reactivity of the Aminophenoxy Moiety
The primary aromatic amine is the most versatile functional group for subsequent reactions. It can readily undergo:
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Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a variety of substituents.
This reactivity makes the compound an excellent precursor for building kinase inhibitors and other complex pharmacologically active molecules.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 2-(4-Aminophenoxy)-n,n-dimethylacetamide, both after synthesis and before its use in subsequent steps.
Chromatographic Methods
Due to its polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purity assessment.
Protocol: Purity Analysis by RP-HPLC
Method Rationale: A C18 column is used as the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds. A gradient elution from a weak solvent (water with an acid modifier) to a strong solvent (acetonitrile or methanol) is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. The acid modifier (TFA or formic acid) helps to protonate the primary amine, leading to sharper peaks and improved peak shape. UV detection is suitable as the aromatic ring provides a strong chromophore.
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Column: C18, 5 µm particle size, 4.6 x 150 mm.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
Spectroscopic Identification
Mass spectrometry and NMR spectroscopy are used to confirm the molecular structure.
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 195.11. Predicted collision cross-section data can further aid in structural confirmation.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (typically in the 6.5-7.0 ppm range), a singlet for the methylene (-O-CH₂-) protons, and two singlets for the non-equivalent N-methyl protons of the dimethylamide group, along with a broad singlet for the -NH₂ protons.
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¹³C NMR: The spectrum would provide signals for the ten unique carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically >165 ppm) and the aromatic carbons.
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Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-(4-Aminophenoxy)-n,n-dimethylacetamide is classified with the following hazards:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
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Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
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Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats). Wash hands thoroughly after handling.
Storage
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is stable at room temperature.
Visualization of Workflows
Synthetic Workflow Diagram
Caption: General synthetic route for 2-(4-Aminophenoxy)-n,n-dimethylacetamide.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification and purity assessment.
References
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2-(4-aminophenoxy)-n,n-dimethylacetamide . PubChem. [Link]
